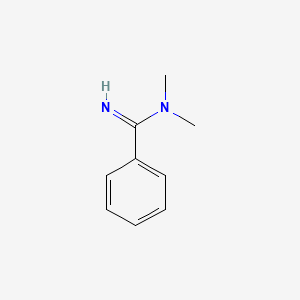
1-Methylcyclohepta-1,3-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methylcyclohepta-1,3-diene is an organic compound belonging to the class of conjugated dienes. It features a seven-membered ring with two double bonds and a methyl group attached to one of the carbon atoms. This compound is of interest due to its unique structural properties and reactivity, making it a valuable subject in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: 1-Methylcyclohepta-1,3-diene can be synthesized through several methods. One common approach involves the cycloaddition of simple allyl cations to conjugated dienes. For instance, the reaction of 2-methylallyl iodide with cyclohexa-1,3-diene in the presence of silver trifluoroacetate and isopentane at -78°C yields this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of diene synthesis, such as the use of transition metal catalysts and stereoselective synthesis, are likely employed to achieve high yields and purity .
化学反应分析
Types of Reactions: 1-Methylcyclohepta-1,3-diene undergoes various chemical reactions, including:
Electrophilic Addition: The compound can participate in electrophilic addition reactions, forming 1,2 and 1,4 addition products depending on the reaction conditions.
Cycloaddition: It can also undergo cycloaddition reactions, such as the Diels-Alder reaction, to form more complex cyclic structures.
Common Reagents and Conditions:
Electrophilic Addition: Reagents like hydrogen halides (e.g., HBr) are commonly used under controlled temperatures to achieve specific addition products.
Cycloaddition: Reagents such as dienophiles and catalysts like silver trifluoroacetate are used to facilitate the reaction.
Major Products:
科学研究应用
1-Methylcyclohepta-1,3-diene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Its unique structure allows it to be used in studies of molecular interactions and enzyme mechanisms.
Medicine: Research into its potential medicinal properties, such as its role in drug synthesis, is ongoing.
Industry: It is employed in the production of materials with specific properties, such as polymers and resins.
作用机制
The mechanism of action of 1-Methylcyclohepta-1,3-diene involves its reactivity as a conjugated diene. The compound can form stable carbocation intermediates during electrophilic addition reactions, which are stabilized by resonance . This stability allows for the formation of various addition products depending on the reaction conditions .
相似化合物的比较
5-Methylcyclopenta-1,3-diene: This compound has a five-membered ring with similar conjugated diene properties.
7-Methylcyclohepta-1,3,5-triene: This compound features a seven-membered ring with three double bonds, offering different reactivity and stability.
Uniqueness: 1-Methylcyclohepta-1,3-diene is unique due to its seven-membered ring structure, which provides distinct reactivity patterns compared to smaller or larger ring systems. Its ability to participate in both electrophilic addition and cycloaddition reactions makes it a versatile compound in organic synthesis .
属性
CAS 编号 |
14947-22-9 |
|---|---|
分子式 |
C8H12 |
分子量 |
108.18 g/mol |
IUPAC 名称 |
1-methylcyclohepta-1,3-diene |
InChI |
InChI=1S/C8H12/c1-8-6-4-2-3-5-7-8/h2,4,6H,3,5,7H2,1H3 |
InChI 键 |
JBHANEICNSHPTD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{2-[(Dimethylamino)methyl]phenyl}cyclohexanol](/img/structure/B14715208.png)

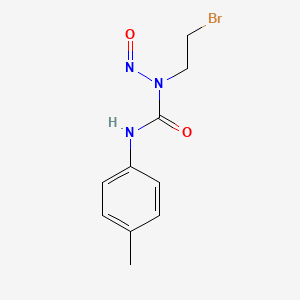


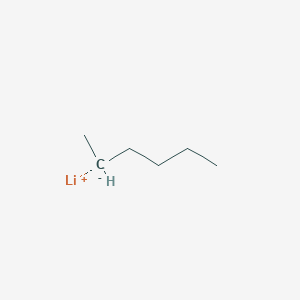
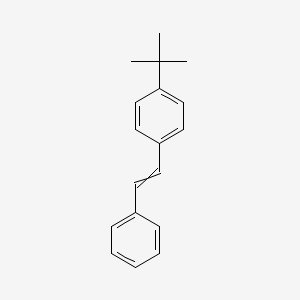

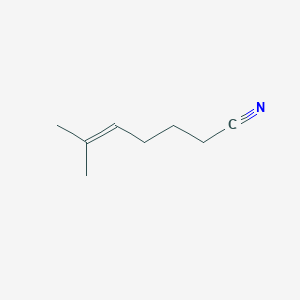
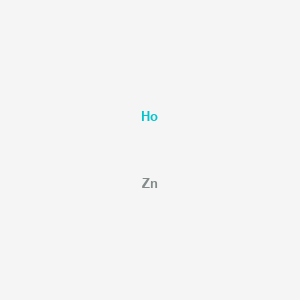
![Dimethylbis[(1-phenylethenyl)oxy]silane](/img/structure/B14715280.png)
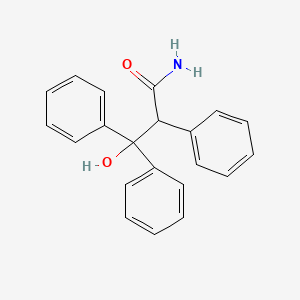
![3-Phenyl-1-azabicyclo[1.1.0]butane](/img/structure/B14715295.png)
